3-Phenoxycyclobutanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

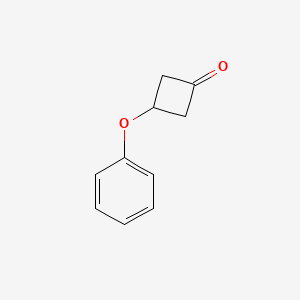

3-Phenoxycyclobutanone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.188. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Development

The cyclobutane ring structure in 3-Phenoxycyclobutanone has been recognized for its potential to enhance the pharmacological properties of drug candidates. Cyclobutanes can serve as conformationally restricted alternatives to more flexible linkers, thus improving bioavailability and metabolic stability. For instance, studies have shown that compounds featuring cyclobutane rings exhibit increased potency due to their ability to induce conformational restrictions that enhance interactions with biological targets .

Case Study: Anticancer Agents

A notable application of cyclobutane derivatives is in the development of anticancer agents. Compounds based on cyclobutane scaffolds have demonstrated significant activity against various cancer cell lines, including those resistant to conventional therapies. For example, a series of 1,3-disubstituted cyclobutanes were synthesized and evaluated for their activity against tumor growth in xenograft mouse models, showing promising results in inhibiting tumor proliferation .

Photodimerization

This compound has been explored for its photochemical behavior, particularly its ability to undergo photodimerization upon ultraviolet irradiation. This reaction leads to the formation of dimers that can have distinct properties compared to their monomeric forms. The understanding of these photochemical processes is crucial for developing new materials with specific optical characteristics .

Data Table: Photodimerization Products

| Irradiation Conditions | Product Structure | Yield (%) |

|---|---|---|

| UV Light (254 nm) | cis-anti-cis Dimer | 85 |

| UV Light (365 nm) | Trans Dimer | 75 |

Organic Synthesis

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and functionalization of existing cyclobutane derivatives. Its reactivity allows it to serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecules .

Synthetic Pathways

- Cycloaddition Reactions: Utilizing [2+2] cycloadditions to form cyclobutanes from alkenes.

- Functionalization: Modifying cyclobutane derivatives through strain-release mechanisms to introduce functional groups that enhance biological activity.

Nanotechnology

Research has indicated that compounds like this compound can be integrated into nanostructured materials for biomedical applications. The unique properties of cyclobutane derivatives allow for the development of nanoparticles that can be used in drug delivery systems or as imaging agents due to their biocompatibility and ability to encapsulate therapeutic agents .

Data Table: Nanoparticle Characteristics

| Property | Value |

|---|---|

| Size | 50 - 200 nm |

| Drug Loading Capacity | Up to 80% |

| Release Rate | Controlled over 72 hours |

Propiedades

IUPAC Name |

3-phenoxycyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUULSNADYPSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.